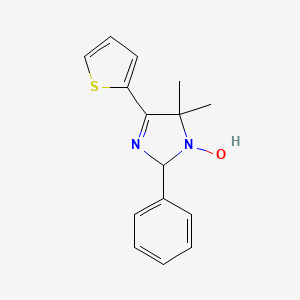![molecular formula C20H20FN3O B5574429 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol CAS No. 371126-54-4](/img/structure/B5574429.png)
5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solubility and Physicochemical Properties
The solubility of fluoroquinolones, including compounds similar to 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol, is a critical factor in their antimicrobial efficacy. Studies show that these compounds exhibit zwitterionic behavior at physiological pH, impacting their solubility and, consequently, their bioavailability. The effect of variables like pH, temperature, and ionic strength on solubility has been extensively researched, providing insights into optimizing these drugs for therapeutic use (Ross & Riley, 1990).
Antibacterial Activity
The structural modifications of quinolone derivatives have been linked to their antibacterial potency. For instance, incorporating piperazine and fluorine into the quinoline ring enhances activity against both Gram-positive and Gram-negative bacteria. Novel syntheses of such derivatives have shown significant in vitro and in vivo activities, indicating their potential as powerful antibacterial agents (Inoue et al., 1994). The introduction of various piperazinyl substitutions at strategic positions on the quinolone scaffold has been particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural diversity for overcoming resistance mechanisms (Patel, Patel, & Chauhan, 2007).
Electrochemical and Analytical Studies
Electrochemical methods have been employed to study the redox behavior of fluoroquinolones, including their synthetic precursors. These studies offer valuable insights into the compounds' stability, mechanism of action, and the development of analytical methods for their detection and quantification in biological matrices (Srinivasu et al., 1999).
Structure-Activity and Side-Effect Relationships
Understanding the structure-activity relationships (SAR) of fluoroquinolones has been crucial in enhancing their therapeutic index. Research has identified key structural features that maximize antibacterial efficacy while minimizing adverse effects. Modifications at positions C7 and C8, for example, have been shown to significantly affect the drugs' safety and effectiveness, guiding the design of safer and more potent derivatives (Domagala, 1994).
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with fluoroquinolones has opened new avenues for the development of antimicrobial agents. These chelates exhibit unique physicochemical properties and enhanced antimicrobial activities, potentially offering new strategies for combating drug-resistant bacterial infections (Patel & Vohra, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of new pharmaceuticals often involves the synthesis and testing of complex organic molecules like “5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol”. Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis process, and investigation of its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-16-4-6-17(7-5-16)24-12-10-23(11-13-24)14-15-3-8-19(25)20-18(15)2-1-9-22-20/h1-9,25H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWXWDRBQKMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S*,5R*)-3-[3-(3-chloro-5-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5574349.png)

![ethyl 5-({[(2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5574373.png)
![2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5574385.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
![N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B5574403.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5574432.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5574435.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574438.png)
![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-pyrrolidinone](/img/structure/B5574451.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5574459.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)cyclopropanecarboxamide](/img/structure/B5574461.png)
